(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate
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Overview
Description
The compound (3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[c]chromen core, which is known for its diverse biological activities, and a pentanoate ester linked to a phenylmethoxycarbonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate typically involves multi-step organic reactions The initial step often includes the formation of the benzo[c]chromen core through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethoxycarbonylamino group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets. The benzo[c]chromen core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The phenylmethoxycarbonylamino group may enhance the compound’s binding affinity to its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution reactions.
Acetylacetone: Known for its keto-enol tautomerism, similar to the oxo group in the benzo[c]chromen core.
Uniqueness
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate: is unique due to its complex structure, which combines multiple functional groups and a rigid core
Properties
Molecular Formula |
C27H29NO6 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C27H29NO6/c1-3-9-21(28-27(31)32-16-18-10-5-4-6-11-18)26(30)34-23-15-17(2)14-22-24(23)19-12-7-8-13-20(19)25(29)33-22/h4-6,10-11,14-15,21H,3,7-9,12-13,16H2,1-2H3,(H,28,31) |
InChI Key |
IWPNSFHRMHLGII-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=CC(=CC2=C1C3=C(CCCC3)C(=O)O2)C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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